

assessing the relative potency of tenofovir alafenamide monofumarate against different viral isolates

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Compound of Interest

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Tenofovir Alafenamide: A Comparative Analysis of Antiviral Potency Against Diverse Viral Isolates

Tenofovir alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir (TFV), has demonstrated enhanced antiviral activity at lower doses compared to its predecessor, tenofovir disoproxil fumarate (TDF). This improved potency is attributed to TAF's unique metabolic pathway, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), in target cells like peripheral blood mononuclear cells (PBMCs).[1][2] This guide provides a comprehensive comparison of TAF's in vitro potency against various viral isolates, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Comparative Antiviral Potency of Tenofovir Alafenamide

The following table summarizes the 50% effective concentration (EC50) values of tenofovir alafenamide (TAF), tenofovir disoproxil fumarate (TDF), and tenofovir (TFV) against a range of viral isolates. Lower EC50 values indicate higher antiviral potency.



Virus Isolate	Cell Type	Compound	EC50 (nM)	Selectivity Index (CC50/EC50)
HIV-1IIIB	MT-2	TAF	5.1 ± 2.1	8,824
TFV	36 ± 11	1,111		
MT-4	TAF	1.9 ± 0.6	>26,316	
TFV	13 ± 1.6	>7,692		_
HIV-1BaL	PBMCs	TAF	0.96 ± 0.5	41,667
TFV	5.7 ± 2.6	7,018		
HIV-1 Subtypes (A-G)	PBMCs	TAF	0.3 - 1.6	-
HIV-2	MT-4	TAF	0.8 ± 0.3	>62,500
TFV	4.6 ± 2.1	>21,739		
HBV (Genotypes A-H)	HepG2	TAF	3.1 - 10.7	-
HBV (ADV- resistant)	HepG2	TAF	4.8 - 43.1	-
HBV (LAM- resistant)	HepG2	TAF	2.9 - 11.2	-

Data compiled from multiple in vitro studies. EC50 and Selectivity Index values are presented as mean ± standard deviation where available.

TAF consistently demonstrates potent antiviral activity against all tested HIV-1 groups and subtypes, as well as HIV-2.[1][2] Notably, TAF maintains its potency in the presence of human serum, a significant advantage over TDF, which shows reduced activity under these conditions. [1][2] This highlights TAF's improved plasma stability, a key factor in its enhanced in vivo efficacy.[1][2]



Against a panel of wild-type Hepatitis B virus (HBV) clinical isolates from genotypes A to H, TAF exhibited consistent in vitro activity.[3] Furthermore, TAF retained its susceptibility against lamivudine-resistant and most adefovir-resistant HBV isolates.[3]

Studies on HIV-1 clinical isolates with the K65R mutation, a signature resistance mutation for tenofovir, showed that while susceptibility to both TAF and TDF was reduced, TAF displayed a higher barrier to resistance in viral breakthrough assays that model physiological drug concentrations.[4]

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide for determining the in vitro antiviral potency of TAF.

- 1. HIV Antiviral Activity Assay in Lymphoid Cell Lines (MT-2 and MT-4):
- Cells: MT-2 and MT-4 human T-cell leukemia cell lines.
- · Virus: HIV-1IIIB laboratory strain.
- Procedure:
 - Cells are seeded in 96-well plates.
 - Serial dilutions of the test compounds (TAF, TDF, or TFV) are added to the wells.
 - The cells are then infected with a predetermined amount of HIV-1IIIB.
 - The plates are incubated for 5 days.
 - Viral replication is quantified by measuring reverse transcriptase (RT) activity or p24 antigen levels in the culture supernatant.
 - Cell viability is assessed using a colorimetric assay (e.g., MTS).
 - EC50 values are calculated as the drug concentration required to inhibit viral replication by 50%.



- The 50% cytotoxic concentration (CC50) is determined from the cell viability assay.
- The selectivity index is calculated as the ratio of CC50 to EC50.
- 2. HIV Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs):
- Cells: PBMCs isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
- Virus: HIV-1BaL (R5-tropic) or clinical isolates.
- Procedure: The protocol is similar to the lymphoid cell line assay, with the primary difference being the use of primary cells, which better represent in vivo conditions.
- 3. HBV Antiviral Activity Assay in HepG2 Cells:
- Cells: HepG2 human hepatoma cell line.
- Virus: Plasmids containing the full-length HBV genome of different genotypes or with specific resistance mutations are transfected into the cells.
- Procedure:
 - HepG2 cells are plated in 96-well plates.
 - Cells are transfected with the HBV-expressing plasmid.
 - The cells are then treated with serial dilutions of TAF.
 - After a set incubation period (e.g., 6 days), the supernatant is collected.
 - HBV DNA levels in the supernatant are quantified using real-time PCR.
 - EC50 values are calculated as the concentration of TAF that reduces HBV DNA levels by 50% compared to untreated controls.

Visualizations



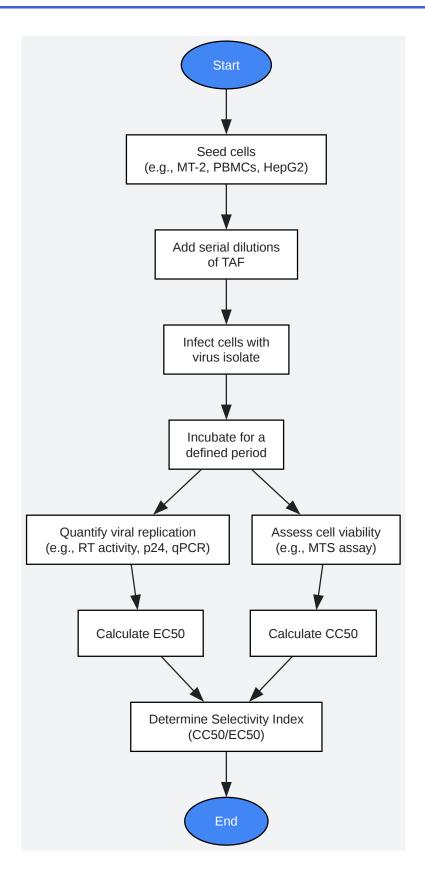
The following diagrams illustrate the intracellular metabolic pathway of TAF and a typical experimental workflow for assessing antiviral potency.



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Caption: Intracellular metabolic pathway of Tenofovir Alafenamide (TAF).





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Caption: Experimental workflow for in vitro antiviral potency assessment.



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